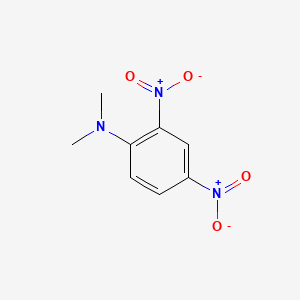

N,N-Dimethyl-2,4-dinitroaniline

Beschreibung

Structural and Chemical Classification within Nitroaniline Chemistry

N,N-Dimethyl-2,4-dinitroaniline belongs to the class of dinitroanilines, which are derivatives of both aniline (B41778) and dinitrobenzene. wikipedia.org Specifically, it is a substituted 2,4-dinitroaniline (B165453), where the two hydrogen atoms of the primary amine (-NH₂) group are replaced by methyl (-CH₃) groups, forming a tertiary amine (-N(CH₃)₂). nih.gov

The core structure consists of a benzene (B151609) ring substituted with two nitro groups (-NO₂) at positions 2 and 4, and an N,N-dimethylamino group at position 1. The nitro groups are powerful electron-withdrawing groups, which significantly influence the electronic properties of the aromatic ring. This electron-withdrawing nature decreases the basicity of the parent 2,4-dinitroaniline compared to aniline. wikipedia.org Conversely, the N,N-dimethylamino group is an electron-donating group. This combination of a strong donor (dimethylamino) and strong acceptors (dinitro) on the same aromatic system creates a "push-pull" electronic structure, a key feature in molecules studied for specific applications.

The presence of the two methyl groups on the nitrogen atom also introduces steric hindrance. This can force the dimethylamino group to rotate out of the plane of the benzene ring, which may alter the extent of electronic resonance compared to its primary amine counterpart, 2,4-dinitroaniline. quora.com This structural feature is significant when comparing its properties to other nitroanilines. quora.com

Academic Significance in Organic Synthesis and Advanced Materials Research

The academic significance of this compound lies in its utility as a chemical intermediate and as a model compound for developing advanced materials.

In organic synthesis, dinitroanilines are established as crucial intermediates in the production of various industrial chemicals, most notably azo dyes and other pigments. wikipedia.orgwikipedia.org The parent compound, 2,4-dinitroaniline, is a key precursor for a range of disperse dyes used for coloring synthetic fibers like polyester. researchandmarkets.com this compound serves a similar role as a building block. The synthesis of such compounds often involves the nucleophilic substitution of a halogen on a dinitrobenzene precursor. For instance, 2,4-dinitroaniline is commonly prepared by the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with ammonia (B1221849). wikipedia.orggoogle.com By analogy, this compound can be synthesized by reacting 1-chloro-2,4-dinitrobenzene with dimethylamine (B145610).

In the realm of advanced materials research, the "push-pull" electronic structure of this compound makes it and its isomers subjects of interest for nonlinear optical (NLO) materials. researchgate.net Molecules with strong donor-acceptor groups can exhibit high molecular hyperpolarizability, a prerequisite for second-order NLO effects which are crucial for technologies like optical switching and frequency conversion. acs.org The related isomer, N,N-dimethyl-4-nitroaniline, is a well-studied chromophore used as a reference in NLO studies and has been incorporated into polymer matrices for applications like holographic data storage. researchgate.netfishersci.ca Furthermore, recent research on N,N-dimethyl-4-nitroaniline has revealed remarkable superelastic and superplastic properties in its crystalline form, paving the way for the design of flexible functional organic materials. researchgate.net This discovery on a closely related isomer suggests that this compound could be a candidate for similar materials science investigations.

Overview of Current and Future Research Directions for this compound

Current and future research involving this compound and related compounds is likely to advance in several key areas.

One major direction is the continued exploration of nitroaniline derivatives for applications in nonlinear optics and photonics . acs.org Research focuses on designing and synthesizing novel chromophores with enhanced thermal stability and higher intrinsic hyperpolarizability by modifying the donor, acceptor, and conjugated bridge components of the molecule. acs.org The study of how crystal packing and intermolecular interactions influence the bulk NLO properties remains an active field of investigation.

Another emerging research front is the investigation of the mechanical properties of organic molecular crystals . The discovery of "organosuperplasticity" in N,N-dimethyl-4-nitroaniline opens a new avenue for exploring how molecular structure dictates bulk mechanical responses like flexibility and elasticity in single crystals. researchgate.net Future work may involve synthesizing and characterizing the mechanical properties of this compound and other isomers to establish structure-property relationships.

Additionally, as with many industrial chemical processes, there is a growing emphasis on developing greener and more sustainable synthesis routes . Future research will likely focus on creating cleaner production methods for dinitroanilines, minimizing waste and avoiding hazardous reagents. researchandmarkets.com Finally, the biological activity of dinitroaniline derivatives, which are widely used as herbicides, continues to be an area of study, with research into the phytotoxicity and antimitotic activity of new analogues. researchgate.net

Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₈H₉N₃O₄ |

| Molecular Weight | 211.18 g/mol |

| CAS Number | 1670-17-3 chemicalbook.com |

| Appearance | Yellow Crystalline Solid |

| IUPAC Name | This compound nih.gov |

| Synonyms | (2,4-Dinitrophenyl)dimethylamine, 1-(Dimethylamino)-2,4-dinitrobenzene, 2,4-Dinitro-N,N-dimethylaniline chemicalbook.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N-dimethyl-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-9(2)7-4-3-6(10(12)13)5-8(7)11(14)15/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFZYZBHIAWDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80937264 | |

| Record name | N,N-Dimethyl-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-17-3 | |

| Record name | N,N-Dimethyl-2,4-dinitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-2,4-dinitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,4-dinitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIMETHYL-2,4-DINITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LUZ7HQ82B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Crystal Structure Analysis

Experimental Structure Determination

Direct experimental determination of the crystal structure of N,N-Dimethyl-2,4-dinitroaniline through single-crystal X-ray diffraction is not extensively documented in publicly available literature. However, a comprehensive understanding of its solid-state structure can be inferred by examining the crystallographic data of closely related analogues.

X-ray Diffraction Studies of this compound and Analogues

The crystal structures of several analogues, including N,N-dimethyl-4-nitroaniline, 2,4-dinitroaniline (B165453), and 4,N-Dimethyl-2-nitrosoaniline, provide valuable insights into the expected structural features of this compound.

A study on N,N-dimethyl-4-nitroaniline derivatives revealed that the presence of an ortho-substituent significantly influences the geometry of the dimethylamino group. researchgate.net In such cases, the dimethylamino group adopts a trigonal-pyramidal configuration and is substantially twisted with respect to the plane of the benzene (B151609) ring. researchgate.net This steric hindrance between the ortho-nitro group and the N,N-dimethyl group in this compound is expected to induce a similar non-planar conformation.

In contrast, 2,4-dinitroaniline, which lacks the N,N-dimethyl groups, exhibits a more planar structure, with the amine group's hydrogens participating in intramolecular hydrogen bonding with the ortho-nitro group. The crystal structure of 4,N-Dimethyl-2-nitrosoaniline also shows a planar configuration, which is facilitated by weak intramolecular hydrogen bonding. researchgate.net

The crystallographic data for N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide, which contains both N,N-dimethyl and nitro-substituted phenyl moieties, further underscores the tendency for complex intermolecular interactions in such substituted aromatic systems.

A comparative look at the crystallographic data of these analogues is presented below:

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 4,N-Dimethyl-2-nitrosoaniline | Triclinic | P1 | Two crystallographically distinct but similarly conformed planar molecules. | researchgate.net |

| 2,4-Dinitroaniline | - | - | Presence of intramolecular hydrogen bonding between the amino and ortho-nitro groups. | wikipedia.orgnih.gov |

| N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide | Orthorhombic | P2₁2₁2₁ | Intermolecular contacts and π–π interactions between phenyl moieties. |

Conformational Analysis in the Solid State

The solid-state conformation of this compound is largely dictated by the steric and electronic interactions between the dimethylamino group and the two nitro groups. The presence of the ortho-nitro group is expected to cause significant steric repulsion with the N,N-dimethyl group, forcing it out of the plane of the benzene ring. This twisting of the dimethylamino group would disrupt the π-conjugation between the nitrogen lone pair and the aromatic ring.

Computational Approaches to Molecular Geometry and Conformation

To complement the experimental data from analogues, computational methods provide a powerful tool for investigating the molecular structure and conformation of this compound.

Quantum Chemical Optimization (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a widely used quantum chemical method for optimizing molecular geometries and predicting various molecular properties. For this compound, DFT calculations would likely be employed using a functional such as B3LYP in conjunction with a suitable basis set (e.g., 6-31G* or larger) to obtain the lowest energy conformation.

These calculations are expected to confirm the non-planar structure suggested by the analysis of analogues. Key parameters that would be determined from a DFT optimization include:

Dihedral angle between the plane of the dimethylamino group and the benzene ring.

Dihedral angles of the ortho and para nitro groups with respect to the benzene ring.

Bond lengths and angles within the molecule, which may show deviations from standard values due to electronic and steric effects.

A theoretical study on N,N-dimethyl-4-nitroaniline derivatives using DFT has demonstrated the reliability of this method in predicting the structures of such compounds. researchgate.net

Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of specific nuclei.

For N,N-Dimethyl-2,4-dinitroaniline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. The two nitro groups at positions 2 and 4 would significantly deshield the aromatic protons, leading to downfield chemical shifts. The proton at position 3, situated between two nitro groups, would likely be the most deshielded. The protons at positions 5 and 6 would also experience deshielding effects, though to a lesser extent. The N,N-dimethyl group would appear as a singlet, with its chemical shift influenced by the electronic effects of the dinitrophenyl ring.

In the ¹³C NMR spectrum, the carbon atoms of the aromatic ring directly attached to the nitro groups (C2 and C4) are expected to be significantly downfield due to the strong electron-withdrawing nature of the NO₂ group. The other aromatic carbons would also exhibit characteristic shifts based on their position relative to the substituents. The carbon atoms of the N-methyl groups would appear as a single peak in the aliphatic region of the spectrum.

To illustrate the expected ranges, ¹H and ¹³C NMR data for the related compound N,N-dimethyl-p-nitroaniline are presented below.

| ¹H NMR Data for N,N-dimethyl-p-nitroaniline | |

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons (ortho to NO₂) | 8.094 |

| Aromatic Protons (ortho to N(CH₃)₂) | 6.589 |

| N-Methyl Protons | 3.103 |

| Data obtained in CDCl₃. Source: ChemicalBook chemicalbook.com |

| ¹³C NMR Data for N,N-dimethyl-p-nitroaniline | |

| Assignment | Chemical Shift (ppm) |

| C-NO₂ | 153.24 |

| C-N(CH₃)₂ | 110.67 |

| Aromatic CH (ortho to NO₂) | 126.32 |

| Aromatic CH (ortho to N(CH₃)₂) | 113.33 |

| N-CH₃ | 40.05 |

| Data obtained in CDCl₃. Source: Supporting Information, Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst rsc.org |

Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the local environment of nitrogen atoms within a crystal lattice. Although no specific solid-state ¹⁵N NMR data for this compound have been reported, studies on related nitroaniline derivatives can offer predictive information. The nitrogen environments in this compound include the dimethylamino nitrogen and the two nitro group nitrogens.

The chemical shift of the dimethylamino nitrogen would be influenced by the degree of pyramidalization at the nitrogen atom and its conjugation with the aromatic ring. The presence of two electron-withdrawing nitro groups is expected to decrease the electron density on the amino nitrogen, affecting its chemical shift.

The two nitro group nitrogens would likely have distinct chemical shifts due to their different positions on the aromatic ring (ortho and para to the dimethylamino group). The electronic environment and any intermolecular interactions in the solid state would influence these shifts.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

Experimental mass spectrometry data for this compound is not available in the searched literature. However, the fragmentation pattern can be predicted based on the known behavior of related aromatic nitro compounds and dimethylaniline derivatives.

The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (C₈H₉N₃O₄). Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) or parts of it, such as NO and O. Therefore, fragment ions corresponding to [M - NO₂]⁺ and [M - NO]⁺ would be anticipated.

Furthermore, fragmentation of the dimethylamino group could occur, leading to the loss of a methyl radical (CH₃) to give an [M - CH₃]⁺ ion. Cleavage of the C-N bond could also lead to fragments characteristic of the dinitrophenyl moiety and the dimethylamino group. For instance, a diagnostic ion for the dimethylamine (B145610) structure is often observed at m/z 58.0651. chemetrix.co.za

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.

While a specific IR spectrum for this compound has not been found, the expected absorption bands can be predicted based on its functional groups. The most characteristic IR bands would arise from the nitro groups, the aromatic ring, and the C-N bonds.

The nitro group (NO₂) typically shows two strong stretching vibrations: an asymmetric stretch in the range of 1500-1600 cm⁻¹ and a symmetric stretch between 1300-1390 cm⁻¹. The exact positions of these bands are sensitive to the electronic environment. The presence of two nitro groups in this compound would likely result in complex or broadened absorption bands in this region.

The aromatic ring would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the dimethylamino group is expected to appear in the 1250-1350 cm⁻¹ range.

For comparison, the IR spectrum of the related compound 2,4-dinitroaniline (B165453) shows characteristic peaks for the NH₂ and NO₂ groups. nist.govchemicalbook.com

| Characteristic IR Absorption Bands for 2,4-Dinitroaniline | |

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretching | ~3300-3500 |

| Aromatic C-H Stretching | ~3100 |

| Asymmetric NO₂ Stretching | ~1500-1550 |

| Symmetric NO₂ Stretching | ~1330-1350 |

| C-N Stretching | ~1250-1300 |

| Data from NIST WebBook for Benzenamine, 2,4-dinitro- nist.gov |

Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the symmetric stretching modes of the nitro groups are expected to give rise to strong Raman signals.

Studies on the related molecule N,N-dimethyl-p-nitroaniline have shown that the Raman shift of the NO₂ stretching mode is a good indicator of solvent polarity. nih.gov In various solvents, the vibrational frequency of the NO₂ stretching mode changes, indicating different degrees of solvation. For N,N-dimethyl-p-nitroaniline, this frequency shifts from 1340 cm⁻¹ in a nonpolar solvent to 1300 cm⁻¹ in water. nih.gov A similar sensitivity to the solvent environment would be expected for the nitro group vibrations of this compound.

The vibrational bandwidths in the Raman spectra can also provide information about the intermolecular interactions and dynamics in solution. For instance, in room-temperature ionic liquids, the vibrational bandwidths for N,N-dimethyl-p-nitroaniline are generally larger compared to conventional liquids of similar polarity. nih.gov

Electronic Absorption and Electroabsorption Spectroscopy

The electronic absorption and electroabsorption properties of this compound are rooted in its molecular structure, which features a π-conjugated system influenced by potent electron-donating (N,N-dimethylamino) and electron-withdrawing (two nitro) groups. Such molecules are classified as "push-pull" chromophores and are known for their distinct optical and electronic characteristics. beilstein-journals.orgmdpi.com While specific experimental data for this compound is sparse in readily available literature, its spectroscopic behavior can be inferred from detailed studies of its structural analogues, primarily 2,4-dinitroaniline, p-nitroaniline (PNA), and N,N-dimethyl-p-nitroaniline (DMPNA).

Detailed Research Findings

The electronic spectra of nitroanilines are dominated by intramolecular charge-transfer (ICT) transitions. chemrxiv.orgresearchgate.net In this process, photoexcitation promotes an electron from a high-energy occupied molecular orbital, largely localized on the electron-donating amino group and the benzene (B151609) ring, to a low-energy unoccupied molecular orbital, centered on the electron-withdrawing nitro group(s). chemrxiv.org This results in a significant redistribution of electron density and a substantial increase in the dipole moment upon moving from the ground state to the excited state. cdnsciencepub.comcdnsciencepub.comnih.gov

Studies on 2,4-dinitroaniline, the parent amine of the target compound, show a characteristic absorption band with a maximum (λmax) at 346 nm. researchgate.net Vapour phase spectra of 2,4-dinitroaniline show two distinct charge-transfer bands. ulisboa.pt Theoretical calculations indicate that the first transition involves a 75% contribution from the locally excited configuration of the aniline (B41778) moiety. ulisboa.pt

The influence of the N,N-dimethyl group is well-documented for the para-substituted analogue, DMPNA. Compared to p-nitroaniline (PNA), the dimethylation introduces steric hindrance that can cause the dimethylamino group to twist out of the plane of the benzene ring. This twisting can impact the degree of electronic conjugation and, consequently, the charge-transfer characteristics of the molecule in both its ground and excited states. cdnsciencepub.comcdnsciencepub.com

Solvatochromism: The position of the ICT absorption band in nitroanilines is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.govorientjchem.org Studies on p-nitroaniline show that as solvent polarity increases, the absorption maximum shifts to longer wavelengths (a bathochromic or red shift). chemrxiv.org This occurs because more polar solvents can better stabilize the highly polar excited state compared to the less polar ground state, thus lowering the energy gap for the electronic transition. chemrxiv.org For instance, the first absorption band of p-nitroaniline exhibits a significant redshift, moving from 3.835 eV in cyclohexane (B81311) to lower energies in more polar solvents like water. chemrxiv.org This positive solvatochromism is a hallmark of push-pull molecules where the excited state is more polar than the ground state. nih.gov

Electroabsorption Spectroscopy (Stark Spectroscopy): This technique measures the change in absorption (ΔA) induced by an external electric field, providing direct information about the change in dipole moment (Δμ) and polarizability upon electronic excitation. worldscientific.comacs.org Electroabsorption studies on planar and twisted analogues of p-nitroaniline and N,N-dimethyl-p-nitroaniline have been crucial in quantifying their ground and excited state dipole moments. cdnsciencepub.comcdnsciencepub.com Research has shown that twisting the donor (amino) group with respect to the acceptor (nitro) group can significantly affect the charge distribution, particularly in the excited state, often leading to a larger excited state dipole moment. cdnsciencepub.com For a twisted system, the electronic excitation can result in a more complete charge separation, leading to a large excited state dipole moment, which for one twisted analogue was found to be 22.6 D. cdnsciencepub.com

Infrared electroabsorption spectroscopy studies on N,N-dimethyl-p-nitroaniline in mixed solvents have revealed that, unlike p-nitroaniline which can form specific solvated structures, the N,N-dimethyl derivative tends to exist as a monomer due to steric hindrance from the methyl groups. acs.org This substitution hampers solvation at the amino group and indirectly blocks strong interactions at the nitro group. acs.org

Data Tables

Table 1: Electronic Absorption Data for Nitroaniline Analogues

This table presents the maximum absorption wavelength (λmax) for analogues of this compound in various solvents.

| Compound | Solvent | λmax (nm) | Reference |

| 2,4-Dinitroaniline | Not Specified | 346 | researchgate.net |

| 2,4-Dinitroaniline | Acetic Acid | 257, 335 | nih.gov |

| p-Nitroaniline | Cyclohexane | 324.5 | acs.org |

| p-Nitroaniline | Triethylamine | 359 | acs.org |

| N,N-Dimethyl-p-nitroaniline | Not Specified | Not Specified | nist.gov |

Table 2: Ground and Excited State Dipole Moments of Nitroaniline Analogues

This table summarizes the experimentally determined dipole moments for the ground state (μg) and the charge-transfer excited state (μe) for related nitroaniline compounds. Values are given in Debye (D).

| Compound | Method | μg (D) | μe (D) | Reference |

| p-Nitroaniline Analogues | Solvatochromic | 9 - 14 | 14 - 21 | nih.gov |

| Twisted Nitroaniline Analogue | Electrochromism | Not Specified | 22.6 | cdnsciencepub.com |

Synthetic Strategies and Pathways

General Methodologies for Dinitroaniline Synthesis

The synthesis of dinitroanilines is a cornerstone of industrial chemistry, providing key intermediates for dyes, herbicides, and specialized polymers. nih.gov A predominant method for creating dinitroanilines involves the nucleophilic aromatic substitution (SNAr) of a suitably activated halo-aromatic compound. The presence of two electron-withdrawing nitro groups on the aromatic ring significantly activates the substrate towards attack by nucleophiles like ammonia (B1221849).

A classic and widely documented example is the synthesis of 2,4-dinitroaniline (B165453) from 2,4-dinitrochlorobenzene. orgsyn.org In this process, 2,4-dinitrochlorobenzene is treated with ammonia. The reaction can be carried out under various conditions, including heating with aqueous ammonia under pressure or by using ammonium (B1175870) acetate (B1210297) at elevated temperatures. orgsyn.orggoogle.com The latter method avoids the need for a high-pressure autoclave. orgsyn.org The general reaction scheme involves the displacement of the chloride ion by the ammonia nucleophile, a reaction facilitated by the strong electron-withdrawing effect of the two nitro groups at the ortho and para positions.

Another approach involves the direct nitration of anilines or their derivatives. However, direct nitration of aniline (B41778) itself is often problematic, leading to oxidation and the formation of a mixture of products, including a significant amount of the meta-isomer due to the formation of the anilinium ion in the strongly acidic medium. stackexchange.comchemistrysteps.com To circumvent this, the amino group is often protected, for instance as an acetanilide (B955), to moderate its activating effect and ensure ortho/para selectivity before nitration. ulisboa.pt

The synthesis of dinitroaniline herbicides like trifluralin (B1683247) often starts with a chlorinated precursor which is then subjected to amination and nitration steps, highlighting the modular nature of these synthetic routes. nih.govwikipedia.org

N-Alkylation Techniques in Aromatic Amine Synthesis

N-alkylation of aromatic amines is a fundamental transformation for producing secondary and tertiary amines. Several techniques have been developed to achieve this, ranging from classical methods to modern catalytic approaches.

A common laboratory and industrial method is the reaction of an amine with an alkyl halide. wikipedia.org This reaction, a nucleophilic aliphatic substitution, is straightforward but can sometimes lack selectivity, potentially leading to over-alkylation and the formation of quaternary ammonium salts. wikipedia.org

More recently, catalytic methods using alcohols as alkylating agents have gained prominence due to their atom economy and the production of water as the only byproduct. nih.gov The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a notable example. In this process, a metal catalyst, often based on ruthenium or iridium, temporarily dehydrogenates the alcohol to form an aldehyde or ketone in situ. nih.govrsc.org This carbonyl compound then condenses with the amine to form an imine, which is subsequently reduced by the metal hydride species to yield the N-alkylated amine. nih.govresearchgate.net This method has been successfully applied to the selective N-alkylation of a wide range of aromatic primary amines with various primary alcohols under mild conditions. nih.govrsc.orgresearchgate.net

Another industrial approach involves the reaction of an aromatic amine with an olefinic compound, carbon monoxide, and hydrogen in the presence of a catalyst, such as a rhodium or ruthenium complex. google.com This process allows for the production of N-alkylated aromatic amines at elevated temperatures and pressures. google.com

| N-Alkylation Method | Alkylating Agent | Catalyst/Conditions | Key Features |

| Reaction with Alkyl Halide | Alkyl Halide | Often no catalyst needed, may use a base | Simple, but can lead to over-alkylation. wikipedia.org |

| Borrowing Hydrogen | Alcohol | Ru or Ir complexes | Atom-efficient, produces water as a byproduct, mild conditions. nih.govrsc.org |

| Reductive Amination | Aldehyde/Ketone | Reducing agent (e.g., NaBH3CN) | Two-step or one-pot process. |

| Reaction with Olefins | Olefin, CO, H2 | Rh, Ru, or Co complexes | Industrial process, high pressure/temperature. google.com |

Precursor Chemistry for N,N-Dimethyl-2,4-dinitroaniline (e.g., from 2,4-Dinitrochlorobenzene)

The most direct and common synthetic route to this compound utilizes 2,4-dinitrochlorobenzene as the starting material. This precursor is highly activated towards nucleophilic aromatic substitution due to the two nitro groups. The synthesis proceeds by reacting 2,4-dinitrochlorobenzene with dimethylamine (B145610).

The reaction is analogous to the synthesis of 2,4-dinitroaniline from ammonia orgsyn.org and other N-substituted dinitroanilines, such as N,N-diethyl-2,4-dinitroaniline from diethylamine. chemicalbook.com The lone pair of electrons on the nitrogen atom of dimethylamine acts as the nucleophile, attacking the carbon atom bearing the chlorine atom. The strong electron-withdrawing nature of the nitro groups stabilizes the intermediate Meisenheimer complex, facilitating the departure of the chloride leaving group.

A similar industrial process is used for producing N,N-dimethyl-4-nitroaniline, where 4-chloronitrobenzene is reacted with N,N-dimethylamine hydrochloride in a solvent like dimethylformamide (DMF) with a base such as sodium bicarbonate under pressure. rasayanjournal.co.in This demonstrates the industrial scalability of such nucleophilic aromatic substitution reactions for producing N,N-dimethylanilines. For this compound, the reaction would proceed as follows:

Reaction Scheme:

Reactants: 2,4-Dinitrochlorobenzene and Dimethylamine (or a salt like dimethylamine hydrochloride with a base)

Reaction Type: Nucleophilic Aromatic Substitution (SNAr)

Product: this compound and a chloride salt

This method is efficient and provides high yields of the desired product due to the high reactivity of the 2,4-dinitrochlorobenzene precursor.

Regioselectivity and Reaction Optimization in Nitration of Anilines

The nitration of anilines is a classic electrophilic aromatic substitution reaction, but controlling the regioselectivity can be challenging. The powerful activating and ortho, para-directing amino group (-NH₂) makes the aniline ring highly reactive, often leading to multiple nitrations and oxidation byproducts. chemistrysteps.com Furthermore, in the strongly acidic conditions of a typical nitric acid/sulfuric acid nitrating mixture, the amino group is protonated to form the anilinium ion (-NH₃⁺). stackexchange.com This ion is strongly deactivating and a meta-director, leading to significant amounts of the meta-nitro product, which is often an undesired outcome. stackexchange.comyoutube.com

To achieve selective nitration, several strategies are employed:

Protecting the Amino Group: The most common strategy is to temporarily convert the amino group into a less activating amide, such as an acetanilide, by reacting the aniline with acetic anhydride. chemistrysteps.comulisboa.pt The amide group is still an ortho, para-director but is less activating than the amino group, which prevents oxidation and over-nitration. The bulky nature of the acetyl group can also sterically hinder the ortho positions, favoring the formation of the para-nitrated product. After nitration, the acetyl group can be easily removed by hydrolysis to regenerate the amino group. chemistrysteps.com

Alternative Nitrating Agents: Milder and more selective nitrating agents have been developed. For instance, tert-butyl nitrite (B80452) (TBN) has been used for the regioselective nitration of N-alkyl anilines under metal-free conditions, yielding N-nitroso N-alkyl nitroanilines. acs.orgacs.org Another approach uses iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), which is an inexpensive and non-toxic reagent that can promote ortho-nitration of aniline derivatives. rsc.orgrsc.org The reaction is thought to proceed through a nitrogen dioxide radical (NO₂•) intermediate. rsc.org

The choice of directing groups on the aniline can also influence the outcome. Bulky N-substituents can favor nitration at specific positions due to steric effects. rsc.org Optimization of reaction conditions such as temperature, solvent, and the specific nitrating agent is crucial for maximizing the yield of the desired regioisomer.

| Nitration Condition | Reactant | Major Product(s) | Reason for Selectivity |

| HNO₃ / H₂SO₄ | Aniline | Mixture of o-, m-, p-nitroaniline and oxidation products | Protonation to anilinium ion (meta-directing) and high reactivity. stackexchange.com |

| 1. Acetic Anhydride 2. HNO₃ / H₂SO₄ 3. H₃O⁺ | Aniline | p-Nitroaniline | Protection as acetanilide moderates reactivity and directs para. chemistrysteps.com |

| tert-Butyl Nitrite (TBN) | N-alkyl aniline | o-Nitro N-nitroso product | Mild, metal-free conditions with specific regioselectivity. acs.org |

| Fe(NO₃)₃·9H₂O | N-acyl aniline | o-Nitroaniline derivative | Promotes ortho-nitration, possibly via a radical mechanism. rsc.org |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

N,N-Dimethyl-2,4-dinitroaniline and related compounds are classic substrates for studying nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nitro groups activate the aromatic ring towards attack by nucleophiles. The general mechanism proceeds via an addition-elimination pathway involving a stable intermediate. nih.govwikipedia.orgacsgcipr.org This intermediate, known as a Meisenheimer complex, is a key feature of the SNAr mechanism. acsgcipr.orgmasterorganicchemistry.com

In SNAr reactions involving amine nucleophiles, the initial attack on the electron-deficient aromatic ring leads to the formation of a zwitterionic intermediate. nih.govunilag.edu.ng The stability of this intermediate and the corresponding transition state is crucial in determining the reaction rate. Studies on related systems, such as the reaction of anilines with activated aromatic ethers, show that there is substantial development of positive charge on the nitrogen of the nucleophile and negative charge on the aromatic ring in the transition state. unilag.edu.ng This charge development is influenced by the substituents on both the nucleophile and the aromatic substrate. For instance, in the reaction of anilines with 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether, a Hammett plot for nucleophilic attack gives a ρ value of -4.2, indicating significant positive charge buildup on the aniline (B41778) nitrogen in the transition state. unilag.edu.ng The formation of the zwitterionic intermediate is often the rate-determining step, especially in reactions with good leaving groups. researchgate.net

The nature of the leaving group and the solvent play a significant role in SNAr reactions. nih.govnih.gov For activated aryl halides, a common leaving group order is F > NO₂ > Cl ≈ Br > I, a phenomenon known as the "element effect". nih.gov This order is contrary to the trend observed in SN2 reactions and is attributed to several factors, including the polarity and polarizability of the C-X bond, as well as solvation and hyperconjugative effects. nih.gov

Solvents can dramatically affect the rates of SNAr reactions by stabilizing or destabilizing the reactants and the charged intermediates. uchile.clpsu.edu Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are particularly effective at accelerating these reactions. acsgcipr.orguchile.cl This is because they can solvate the cationic part of the zwitterionic intermediate without strongly hydrogen bonding to the nucleophile, which would decrease its reactivity. uchile.cl The ability of the solvent to act as a hydrogen bond acceptor or donor is a critical factor. uchile.clrsc.org For example, in reactions of 2,4-dinitrochlorobenzene with aniline, changing the solvent from a non-polar one like benzene (B151609) to a hydrogen-bond acceptor like THF alters the kinetic behavior, indicating a change in the aggregation state of the nucleophile. psu.edu

Solvent Effects on SNAr Reaction Rates

Relative rate constants for the reaction of an amine with an activated aryl halide in various solvents.

| Solvent | Relative Rate Constant | Key Solvent Property |

|---|---|---|

| Methanol | 1 | Protic, H-bond donor & acceptor |

| Acetonitrile | 100 | Dipolar aprotic |

| Dimethylformamide (DMF) | 1000 | Dipolar aprotic, H-bond acceptor |

| Dimethyl Sulfoxide (DMSO) | 2000 | Dipolar aprotic, strong H-bond acceptor |

In some SNAr reactions, particularly with amine nucleophiles in aprotic solvents, general base catalysis is observed. unilag.edu.ngscirp.org This occurs when the proton transfer from the zwitterionic intermediate to a base becomes the rate-limiting step. unilag.edu.ng The base can be another molecule of the attacking amine or an external base added to the reaction mixture. This catalytic pathway is more prevalent in aprotic solvents of low polarity. scirp.org For instance, the reaction of 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene with aniline in toluene (B28343) shows general base catalysis, where the proton transfer is the rate-determining step. scirp.org In contrast, in protic solvents like methanol, which can stabilize the intermediate through hydrogen bonding, base catalysis is often absent. scirp.org

Reduction Reactions of Nitro Groups

The nitro groups of this compound can be reduced to amino groups using various reducing agents. The reduction of nitroarenes is a fundamental transformation in organic synthesis, providing access to anilines. wikipedia.orgwikipedia.org Common methods include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgcommonorganicchemistry.com Chemical reducing agents such as iron in acidic media, tin(II) chloride, or sodium hydrosulfite are also widely used. wikipedia.orgcommonorganicchemistry.com

Selective reduction of one nitro group in a polynitro compound can be challenging but is often achievable. stackexchange.comspcmc.ac.in In dinitroanilines, the nitro group ortho to the amino group is often preferentially reduced. stackexchange.com This selectivity is observed even with bulky N-alkyl substituents. stackexchange.com Reagents like sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide can be used for the selective reduction of one nitro group. commonorganicchemistry.com For instance, in related dinitro compounds, stannous chloride in hydrochloric acid has been used for selective reduction. spcmc.ac.in The choice of reducing agent and reaction conditions determines the final product, which can range from hydroxylamines and hydrazines to the fully reduced diamine. wikipedia.org

Common Reagents for Nitro Group Reduction

A summary of reagents and their typical outcomes for the reduction of aromatic nitro compounds.

| Reagent | Product | Notes |

|---|---|---|

| H₂, Pd/C | Amine | Common and efficient method. commonorganicchemistry.com |

| Fe, Acid | Amine | Classical and cost-effective method. commonorganicchemistry.com |

| SnCl₂ | Amine | Mild conditions, good for selective reductions. commonorganicchemistry.com |

| NaBH₄/NiCl₂·6H₂O | Amine | Rapid reduction at room temperature. asianpubs.org |

| Na₂S | Amine | Can be used for selective reduction of one nitro group. commonorganicchemistry.com |

| Zn, NH₄Cl | Hydroxylamine | Partial reduction. wikipedia.org |

Diazotization and Azo Coupling Reactions

Although the amino group of this compound is a tertiary amine and cannot be directly diazotized, the corresponding primary amine, 2,4-dinitroaniline (B165453), readily undergoes diazotization. This reaction involves treating the primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–5 °C), to form a diazonium salt. byjus.comvaia.comlearncbse.in The electron-withdrawing nitro groups decrease the nucleophilicity of the amino group, which can make diazotization more challenging compared to electron-rich anilines.

The resulting diazonium salt can then participate in azo coupling reactions. byjus.comwikipedia.org In these reactions, the diazonium ion acts as an electrophile and attacks an electron-rich aromatic compound, such as a phenol (B47542) or another aniline, to form an azo compound (R-N=N-R'). wikipedia.orgyoutube.com These compounds are often intensely colored and are used as dyes. wikipedia.org For example, a diazonium salt prepared from p-nitroaniline can be coupled with N,N-dimethylaniline to produce p-(4-nitrobenzeneazo)-N,N-dimethylaniline, a colored azo dye. miracosta.edu The coupling reaction is an electrophilic aromatic substitution, and the position of coupling is typically para to the activating group on the coupling partner. byjus.comwikipedia.org

Photochemical Transformations and Degradation Mechanisms

The photochemical behavior of nitroaromatic compounds, including those related to this compound, has been a subject of interest. Photoexcitation of N,N-dimethyl-p-nitroaniline has been studied, revealing processes like internal conversion from the excited state back to the ground state. rsc.org In the presence of a co-initiator like N,N-dimethylaniline, N,N-dimethyl-4-nitroaniline can act as a photosensitizer, initiating polymerization reactions through an excitation energy transfer mechanism. researchgate.net

The degradation of related dinitroaromatic compounds has also been investigated. For example, the aerobic microbial degradation of 2,4-dinitroanisole (B92663) (DNAN), a structurally similar compound, has been shown to proceed via O-demethylation to form 2,4-dinitrophenol (B41442). nih.gov While specific studies on the photochemical degradation of this compound are less common, by analogy with other nitroanilines and related compounds, it is expected to be susceptible to photo-oxidation by hydroxyl and peroxy radicals in the environment. nih.gov The degradation of 2,6-dimethyl-aniline by hydroxyl radicals has been shown to produce various oxidized aromatic by-products and carboxylic acids, suggesting complex degradation pathways. nih.gov

Environmental Transformation Mechanisms in Academic Contexts

Abiotic Degradation Pathways and Kinetics

Abiotic degradation involves the chemical transformation of a compound without the direct involvement of biological organisms. For N,N-Dimethyl-2,4-dinitroaniline, key abiotic processes include hydrolysis and photodegradation.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Aromatic amines are generally resistant to aqueous environmental hydrolysis. acs.org For dinitroaniline compounds, hydrolysis can be influenced by pH. For instance, the abiotic reduction of several dinitroaniline herbicides by aqueous iron species is effective at pH values above 7.0, with reaction rates increasing as the pH becomes more alkaline. nih.gov

While specific hydrolysis data for this compound is limited, studies on structurally similar compounds like 2,4-dinitroanisole (B92663) (DNAN) provide insights. The alkaline hydrolysis of DNAN proceeds, in part, through nucleophilic aromatic substitution. epa.gov However, tertiary amides, which share the N,N-disubstituted feature, can be very difficult to cleave under vigorous alkaline conditions. umich.eduumich.eduresearchgate.netarkat-usa.org The N,N-dimethylamino group in this compound is a strong electron-donating group, which generally deactivates the aromatic ring towards nucleophilic attack, potentially making hydrolysis a slow process under typical environmental conditions.

Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This is a significant degradation pathway for many nitroaromatic compounds. wikipedia.org The photochemistry of aromatic amines involves complex reactions, including the dissociation of nitrogen-hydrogen and carbon-nitrogen bonds. researchgate.net

For nitroaromatic compounds, photodegradation can proceed through several mechanisms:

Direct Photolysis: The molecule directly absorbs light energy, leading to an excited state that can then undergo bond cleavage or rearrangement. researchgate.net

Indirect Photolysis: Other substances in the environment, known as photosensitizers, absorb light and transfer the energy to the target compound, initiating its degradation. nih.gov

Reaction with Photochemically Produced Oxidants: Sunlight can generate reactive oxygen species like hydroxyl radicals in water, which can then react with and degrade organic compounds. nih.govnih.gov Aromatic amines are known to react relatively quickly with these photochemically produced oxidants. nih.govnih.gov

Studies on N-methyl-4-nitroaniline have shown that it can undergo photochemical N-demethylation. nih.gov This suggests a potential photodegradation pathway for this compound could involve the stepwise removal of its methyl groups. Furthermore, the presence of both electron-donating (dimethylamino) and electron-accepting (nitro) groups creates a "push-pull" system that strongly influences the molecule's absorption of light and its subsequent photochemical reactivity. researchgate.net

Biotic Degradation Pathways and Microbial Interactions

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is a primary route for the breakdown of many organic pollutants. mdpi.com For nitroaromatic compounds, microbial degradation can occur under both anaerobic (oxygen-deficient) and aerobic (oxygen-rich) conditions.

Under anaerobic conditions , the primary transformation is the reduction of the nitro groups to amino groups. researchgate.netunl.edu For example, in anaerobic bioreactors, 2,4-dinitroanisole (DNAN) is transformed into 2,4-diaminoanisole. researchgate.netunl.eduacs.orgfigshare.com Similarly, N-methyl-p-nitroaniline is reduced to N-methyl-p-phenylenediamine. researchgate.netunl.edu It is highly probable that this compound undergoes a similar sequential reduction of its two nitro groups in anaerobic environments.

Under aerobic conditions , microorganisms can utilize different enzymatic pathways. A common initial step for substituted aromatics is demethylation. For instance, some bacteria can degrade 2,4-dinitroanisole (DNAN) via an initial O-demethylation to form 2,4-dinitrophenol (B41442) (2,4-DNP), which is then further degraded. nih.govnih.gov This process often involves the cooperative action of different microbial species within a consortium. nih.gov Given these precedents, a plausible aerobic biotic degradation pathway for this compound is N-demethylation, removing one or both methyl groups from the nitrogen atom. nih.govnih.gov This would be followed by further degradation of the resulting aniline (B41778) derivatives.

| Condition | Primary Pathway | Key Enzymes/Reactions | Potential Products |

|---|---|---|---|

| Anaerobic | Nitroreduction | Nitroreductases | N,N-dimethyl-2-amino-4-nitroaniline, N,N-dimethyl-4-amino-2-nitroaniline, N,N-dimethyl-1,2,4-triaminobenzene |

| Aerobic | N-Demethylation | Monooxygenases, Hydrolases | N-methyl-2,4-dinitroaniline, 2,4-dinitroaniline (B165453), Formaldehyde |

| Aerobic | Ring Cleavage | Dioxygenases | Aliphatic intermediates |

Adsorption and Environmental Partitioning Processes

The movement and distribution of this compound in the environment are heavily influenced by its tendency to adsorb to soil and sediment particles. The soil adsorption coefficient (Koc), which is normalized to the organic carbon content of the soil, is a key parameter for predicting this behavior. chemsafetypro.comepa.gov

Dinitroaniline herbicides, as a class, are known to be strongly bound to soil components, which limits their mobility and leaching into groundwater. wikipedia.orgacs.org For instance, studies on the related compound 2,4-dinitroanisole (DNAN) show that it is strongly adsorbed by soils, with adsorption coefficients positively correlating with the amount of organic carbon and the cation exchange capacity of the soil. nih.govresearchgate.net This indicates that both organic matter and clay minerals are important in the binding of these types of compounds. nih.gov

Given its structural similarity to other dinitroanilines, this compound is expected to have a high Koc value and thus be relatively immobile in soil. A high Koc value (e.g., log Koc > 4.5) suggests that the compound is less likely to contaminate groundwater through leaching. chemsafetypro.com

| Soil Property | Influence on Adsorption | Mechanism |

|---|---|---|

| Organic Carbon Content | Positive Correlation (Higher OC, Higher Adsorption) | Partitioning of the nonpolar parts of the molecule into the soil organic matter. |

| Cation Exchange Capacity (Clay Content) | Positive Correlation (Higher CEC, Higher Adsorption) | Interaction of the polar nitro groups and the amino group with charged sites on clay minerals. |

| pH | Variable | Can affect the surface charge of soil colloids and the speciation of the compound, although the basicity of the dimethylamino group is significantly reduced by the electron-withdrawing nitro groups. nih.gov |

Mechanistic Analysis of Nitroaromatic Transformation Products

The degradation of this compound results in the formation of various transformation products, the nature of which depends on the specific degradation pathway.

From Abiotic Reduction: Abiotic reduction processes, such as those mediated by iron-bearing minerals, would primarily lead to the reduction of the nitro groups. nih.gov This would form monoamino and diamino derivatives: N,N-dimethyl-2-amino-4-nitroaniline, N,N-dimethyl-4-amino-2-nitroaniline, and ultimately N,N-dimethyl-1,2,4-triaminobenzene.

From Photodegradation: Photochemical reactions can be complex. Potential products include N-dealkylated derivatives like N-methyl-2,4-dinitroaniline and 2,4-dinitroaniline. nih.gov More extensive degradation could lead to the formation of phenolic compounds through the replacement of a nitro group with a hydroxyl group, or even ring cleavage to form smaller aliphatic acids. nih.gov

From Biotic Degradation: As discussed, anaerobic biodegradation is expected to yield the same reduced products as abiotic reduction (the various amino-substituted derivatives). researchgate.netunl.eduacs.org Aerobic biodegradation, on the other hand, would likely initiate with N-demethylation, producing N-methyl-2,4-dinitroaniline and formaldehyde, followed by the degradation of the dinitrated aniline core. nih.govnih.govnih.gov These amine products can then undergo further transformations, including polymerization to form larger, more complex molecules like azo-dimers, especially under anaerobic conditions. researchgate.net

The identification of these transformation products is crucial for a complete understanding of the environmental risk, as some daughter products can be as or more toxic than the parent compound. unl.edu

Academic and Research Applications

Role as Chemical Intermediates in Advanced Organic Synthesis

N,N-Dimethyl-2,4-dinitroaniline functions as a versatile chemical intermediate in the synthesis of more complex molecules. Its dinitrated aromatic ring is highly activated, allowing it to participate in a variety of chemical transformations. Researchers utilize this compound as a building block to introduce the 2,4-dinitroanilino moiety or to construct other functionalized aromatic systems.

Detailed research has shown that this compound can be transformed into several derivatives through controlled reactions. For instance, oxidation with m-chloroperoxybenzoic acid does not simply degrade the molecule but yields specific products like N-methyl-N-formyl-2,4-dinitroaniline and N-methyl-2,4-dinitroaniline researchgate.net. This demonstrates its utility as a precursor for creating other highly functionalized nitroaromatic compounds.

The compound also participates in Vicarious Nucleophilic Substitution (VNS) reactions. Unusually, substitution occurs at the C-3 position, a result attributed to the powerful electronic influence of the dimethylamino group kuleuven.be. This reaction provides a pathway to synthesize 3-substituted-N,N-dimethyl-2,4-dinitroaniline derivatives, which are not easily accessible through other synthetic routes. Furthermore, it has been synthesized through modern methods like photoredox catalysis, where it is the product of a dealkylative aromatic halogen substitution, highlighting its place in contemporary organic synthesis pathways nih.govmdpi.com. Its role as a pharmaceutical intermediate is also recognized, indicating its use in the foundational stages of drug development analyticachemie.in.

Table 1: Selected Synthetic Transformations of this compound

| Reagent(s) | Major Product(s) | Reaction Type | Reference |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (mCPBA) | N-methyl-N-formyl-2,4-dinitroaniline, N-methyl-2,4-dinitroaniline | Oxidation | researchgate.net |

Research on Model Compounds in Analytical Method Development

In analytical chemistry, well-characterized compounds are essential for developing and validating new methods. While not as common as some other nitroaromatics, this compound serves as a useful reference compound in analytical studies, particularly in chromatography and spectroscopy. Its distinct chemical structure gives rise to a unique analytical signature.

The presence of the compound as an intermediate or product in complex reactions necessitates reliable methods for its identification and quantification. Analytical data, such as Nuclear Magnetic Resonance (NMR) spectra, have been precisely recorded for this compound. This reference data is crucial for chemists to confirm its synthesis, assess its purity, and track its presence in a reaction mixture. For example, the proton NMR spectrum shows characteristic shifts that allow for its unambiguous identification.

Table 2: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ ppm) in CDCl₃ | Signal Pattern | Reference |

|---|---|---|---|

| H-3 | 8.71 | d | rsc.org |

| H-5 | 8.22 | dd | rsc.org |

| H-6 | 7.01 | d | rsc.org |

| N(CH₃)₂ | 3.06 | s | rsc.org |

d = doublet, dd = doublet of doublets, s = singlet

Contributions to Fundamental Understanding of Aromatic Compound Chemistry

This compound is a valuable model for studying the fundamental principles of physical organic chemistry, specifically the interplay between steric and electronic effects in aromatic systems. The molecule's structure forces a non-planar arrangement of key functional groups, leading to observable effects on its chemical properties.

A 1996 crystallographic study revealed that due to steric hindrance from the adjacent ortho-nitro group, the N,N-dimethylamino group is significantly twisted out of the plane of the benzene (B151609) ring researchgate.net. This "steric inhibition of resonance" prevents the nitrogen atom's lone pair of electrons from effectively delocalizing into the aromatic π-system. This has profound consequences:

Basicity: The electron-donating resonance effect of the amino group is diminished. Combined with the powerful inductive and resonance electron-withdrawing effects of the two nitro groups, the compound is rendered extremely weakly basic, with a measured pKa of -1.00 for its conjugate acid pku.edu.cnscribd.comscribd.com.

Reactivity: The electronic nature of the aromatic ring is altered, influencing its susceptibility to attack. As noted previously, this electronic arrangement leads to unusual reactivity patterns, such as nucleophilic substitution at the C-3 position kuleuven.be.

By studying such "twisted" molecules, chemists gain a deeper understanding of how molecular geometry governs electronic effects, which is a cornerstone of aromatic chemistry.

Table 3: Comparison of Conjugate Acid pKa Values

| Compound | pKa Value | Key Structural Features | Reference |

|---|---|---|---|

| Aniline (B41778) | 4.6 | Parent aromatic amine | |

| 4-Nitroaniline | 1.0 | One para electron-withdrawing group | |

| This compound | -1.00 | Two electron-withdrawing groups and steric hindrance | pku.edu.cnscribd.comscribd.com |

Potential in the Development of Optoelectronic Materials

The development of advanced materials for optical and electronic applications is a major focus of modern chemical research. Molecules with significant second-order nonlinear optical (NLO) properties are particularly sought after for technologies like frequency doubling and optical switching. The key molecular requirement for NLO activity is a "push-pull" system, where an electron-donating group and an electron-accepting group are linked by a conjugated π-system. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation.

This compound fits this structural motif perfectly. The N,N-dimethylamino group acts as a potent electron donor (the "push"), while the two nitro groups are strong electron acceptors (the "pull"). These groups are connected through the benzene ring's π-system. The related compound, N,N-dimethyl-4-nitroaniline, is a well-studied and frequently used reference material in NLO research precisely because of its efficient push-pull character researchgate.net.

While this compound itself is less studied in this context, its structure suggests significant potential. Research into its properties would be crucial for understanding how the number and position of acceptor groups, as well as molecular geometry, affect NLO performance. The steric twisting of the dimethylamino and ortho-nitro groups is of particular interest, as this geometric constraint would directly impact the efficiency of the intramolecular charge transfer process that underpins NLO activity researchgate.net. Therefore, it serves as an intriguing candidate for theoretical and experimental studies aimed at designing new chromophores for optoelectronic applications.

Q & A

Q. What are the standard synthetic routes for N,N-Dimethyl-2,4-dinitroaniline, and how can reaction conditions be optimized for higher yields?

this compound is synthesized via nucleophilic aromatic substitution, typically using 1-chloro-2,4-dinitrobenzene and methylamine. Key parameters include:

- Molar ratios : A stoichiometric excess of methylamine ensures complete substitution.

- Temperature : Reactions often proceed at elevated temperatures (e.g., 80–90°C) to overcome activation barriers.

- Catalysts : Phase-transfer catalysts (e.g., dodecyl sulfonic acid sodium salt) improve reaction efficiency in biphasic systems . Yield optimization may involve monitoring reaction progress via HPLC or GC-MS to confirm product purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

- NMR Spectroscopy : Chemical shifts of methyl and aromatic protons reveal steric hindrance and resonance effects. For example, the dimethylamino group’s rotation alters shielding in methylene protons (δ ~3.21–3.60 ppm) .

- UV-Vis Spectroscopy : Electron-withdrawing nitro groups induce bathochromic shifts, useful for studying electronic transitions.

- DFT Calculations : Parameters like dipole moments (e.g., 3.062 Debye) and charge distributions derived from density functional theory validate experimental data .

Advanced Research Questions

Q. How do steric and electronic effects of N,N-dimethyl groups influence the molecular conformation and resonance stabilization in this compound?

X-ray crystallography shows that steric hindrance from dimethyl substituents restricts resonance between the amino group and aromatic ring. This reduces conjugation, as evidenced by:

- Angular parameters : Deviations in bond angles (e.g., N–C–C) compared to less hindered analogs like N,N-diethyl derivatives.

- Chemical shifts : Upfield shifts in methyl protons due to restricted rotation and ring current effects . Computational models (DFT) further confirm reduced electron delocalization, impacting reactivity in substitution reactions .

Q. What methodological approaches can reconcile discrepancies between experimental and computational data regarding the electronic structure of this compound?

Discrepancies often arise from approximations in computational models (e.g., neglecting solvent effects or steric strain). Strategies include:

- Hybrid Methods : Combining experimental NMR data with DFT-calculated shielding tensors to refine electronic structure predictions.

- Dynamic Simulations : Molecular dynamics to account for rotational freedom of dimethyl groups, which static models may overlook . Validation via comparative studies with derivatives (e.g., brominated analogs) can isolate electronic vs. steric contributions .

Q. How does the electron-withdrawing effect of nitro groups impact the reactivity of this compound in nucleophilic substitution reactions?

The 2,4-dinitro substitution activates the aromatic ring toward nucleophilic attack by stabilizing the Meisenheimer intermediate. Key factors include:

- Positional Effects : The para-nitro group provides greater activation than ortho due to reduced steric clash.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states . Kinetic studies in reverse micelles (AOT/n-hexane/water) demonstrate quantitative yields under optimized conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.